REACTION_CXSMILES
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Br[CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([O-:5])=[O:4].[NH:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[N:13]1.[C:21]1(C)C=CC=CC=1>C(Cl)(Cl)Cl>[N:12]1([CH:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:3]([O:5][CH3:21])=[O:4])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[N:13]1
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Name
|
|
Quantity
|
6.9 g
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Type
|
reactant
|
Smiles
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BrC(C(=O)[O-])C1=CC=CC=C1
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
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N1N=NC2=C1C=CC=C2
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of methyl
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Type
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TEMPERATURE
|
Details
|
to reflux for 22 h
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Duration
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22 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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WASH
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Details
|
The mixture was then washed with 100 mL of 10% aqueous NaOH
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C(C(=O)OC)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |